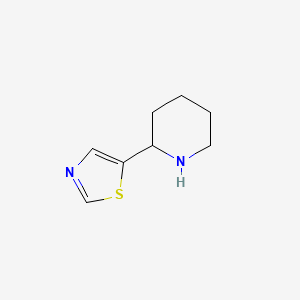

5-(Piperidin-2-yl)thiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12N2S |

|---|---|

Molekulargewicht |

168.26 g/mol |

IUPAC-Name |

5-piperidin-2-yl-1,3-thiazole |

InChI |

InChI=1S/C8H12N2S/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2 |

InChI-Schlüssel |

ACFGSMHWXWRCKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCNC(C1)C2=CN=CS2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Piperidin 2 Yl Thiazole and Derivatives

Conjugation Strategies for Thiazole-Piperidine Hybrid Formation

The creation of a direct bond between the C5 position of a thiazole (B1198619) ring and the C2 position of a piperidine (B6355638) ring requires sophisticated synthetic strategies. These approaches can be broadly categorized into direct functionalization methods, multi-component reaction pathways, and modular synthetic approaches, each offering distinct advantages in terms of efficiency, flexibility, and access to chemical diversity.

Direct C-H functionalization represents a powerful and atom-economical strategy for forging carbon-carbon bonds. In the context of synthesizing 5-(piperidin-2-yl)thiazole, this approach would ideally involve the direct coupling of a thiazole moiety with the C-H bond at the C2 position of a piperidine ring. Research has demonstrated the feasibility of site-selective C-H functionalization on piperidines, which is typically a challenging endeavor due to the relatively inert nature of these bonds. nih.govresearchgate.net

The regioselectivity of such reactions is critically influenced by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed to functionalize the C2 position of N-protected piperidines. nih.govresearchgate.net By carefully selecting the rhodium catalyst and the protecting group (e.g., N-Boc or N-Bs), it is possible to direct the functionalization to the desired C2 position, overriding the electronic deactivation at the C3 position caused by the inductive effect of the nitrogen atom. nih.govresearchgate.net

A hypothetical direct functionalization route to a this compound derivative could involve the reaction of an N-protected piperidine with a diazo compound derived from a 5-substituted thiazole, catalyzed by a chiral rhodium complex. This would generate the C2-substituted piperidine linked to the thiazole core. Subsequent deprotection would yield the final product. The choice of catalyst is paramount for controlling both site-selectivity (C2 vs. other positions) and stereoselectivity at the newly formed chiral center. nih.gov

Table 1: Key Components in Direct C2-Functionalization of Piperidines

| Component | Role | Examples | Reference |

| Piperidine Substrate | Starting material | N-Boc-piperidine, N-Bs-piperidine | nih.govresearchgate.net |

| Carbene Precursor | Source of the functional group | Aryldiazoacetates | nih.gov |

| Catalyst | Controls selectivity | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄ | nih.govresearchgate.net |

| Protecting Group | Directs regioselectivity | Boc, Bs (Brosyl) | nih.govresearchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, convergence, and the rapid generation of chemical libraries. researchgate.netnih.govresearchgate.net Several MCRs are known for the synthesis of the thiazole nucleus, and these can be adapted to incorporate a piperidine moiety. nih.govresearchgate.net

One of the most well-known methods for thiazole synthesis is the Hantzsch reaction, which traditionally involves the condensation of an α-haloketone with a thioamide. A multi-component variation of this process could be envisioned for the synthesis of this compound. For example, a three-component reaction involving an aldehyde derived from N-protected 2-formylpiperidine, an amine, and a sulfur source could potentially construct the desired scaffold.

Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are particularly powerful tools for creating molecular diversity. researchgate.netresearchgate.net A one-pot, four-component Ugi reaction could theoretically be designed to assemble the this compound structure. The components for such a reaction could include an N-protected piperidine-2-carboxylic acid, an amine, an isocyanide, and a thiazole-derived aldehyde or ketone. More directly, an MCR involving an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide has been described for yielding 2,4-disubstituted thiazoles, highlighting the versatility of MCRs in building the thiazole ring. researchgate.net The strategic selection of starting materials containing the requisite piperidine and thiazole precursors is key to the successful application of MCRs for this target. researchgate.netnih.gov

Table 2: Potential Multi-component Reaction Strategies for Thiazole Synthesis

| MCR Type | Key Reactants | Potential for Piperidine Incorporation | Reference |

| Hantzsch-type | α-Halocarbonyl, Thioamide | Use of a piperidine-derived α-haloketone. | nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Use of a piperidine-derived carboxylic acid or aldehyde. | researchgate.net |

| GBB Reaction | Aldehyde, Isocyanide, Aminoazole | Use of an aminoazole and a piperidine-derived aldehyde. | researchgate.net |

Modular synthesis involves the preparation of distinct building blocks or "modules" that are subsequently joined together, often through cross-coupling reactions. This strategy offers high flexibility, as the individual modules can be varied to create a large library of final compounds. For the synthesis of this compound, this would involve the separate synthesis of a functionalized piperidine module and a functionalized thiazole module. nih.govrsc.org

The piperidine module would need to be functionalized at the C2 position with a group suitable for coupling, such as a boronic acid/ester, a halide, or a triflate. The synthesis of such 2-substituted piperidines can be challenging but is achievable through various methods, including asymmetric synthesis or resolution. rsc.org

The thiazole module would be functionalized at the C5 position, for instance, as a 5-halothiazole or a 5-thiazoleboronic ester. The synthesis of 5-substituted thiazoles is well-established. The final step would be the coupling of these two modules, typically using a palladium-catalyzed cross-coupling reaction like the Suzuki, Stille, or Buchwald-Hartwig reaction. For example, a Suzuki coupling could be performed between a 2-piperidineboronic ester and a 5-bromothiazole (B1268178) derivative. This modular approach allows for the late-stage introduction of diversity into the target scaffold by simply changing the coupling partners. nih.govnih.gov

Table 3: Example of a Modular Suzuki Coupling Approach

| Module | Functional Group | Coupling Partner | Catalyst System |

| Piperidine Module | Boronic Acid/Ester at C2 | 5-Halothiazole | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Thiazole Module | Halide (Br, I) at C5 | 2-Piperidineboronic ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

Structure Activity Relationship Sar Studies of Thiazole Piperidine Conjugates

Influence of Substituents on the Thiazole (B1198619) Ring

Positional Effects of Substituents on Biological Activity

The position of substituents on the thiazole ring is a crucial determinant of biological activity. For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of substituents at the C2-position of the thiazole ring was found to be important for inhibitory activity against cyclin-dependent kinases (CDKs). acs.org Specifically, adding amino functions at this position, in conjunction with substituted anilines at the C2-pyrimidine ring, led to a significant increase in inhibitory activity against both CDK2 and CDK9. acs.org

Furthermore, the electron density of the thiazole ring varies by position, with the C2-position being the most electron-deficient, the C4-position nearly neutral, and the C5-position slightly electron-rich. pharmaguideline.com This electronic landscape dictates the preferred sites for electrophilic and nucleophilic attack, which in turn can be exploited in the synthesis of derivatives with specific substitution patterns. Electrophilic substitution, such as halogenation and sulfonation, preferentially occurs at the C5 position. pharmaguideline.com If the C5 position is already occupied, electrophiles are unlikely to attack other positions. pharmaguideline.com

In the context of antifungal agents, modifications to the thiazole ring of oxathiapiprolin (B609797) have been explored to enhance its activity spectrum. researchgate.net These modifications highlight the importance of the thiazole ring for the compound's fungicidal properties. researchgate.net

Electronic and Steric Effects of Thiazole Ring Substituents

For example, in a study of thiazole derivatives as anticonvulsant agents, compounds with electron-withdrawing groups, such as halogens, attached to a para-substituted phenyl ring on the thiazole showed significant activity. nih.gov Similarly, in another series of compounds, the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OMe) on a benzene (B151609) ring attached to the thiazole moiety was found to be beneficial for antimicrobial activity. nih.gov

Steric factors also have a considerable impact. The size and shape of substituents can influence how the molecule fits into the binding pocket of a receptor or enzyme. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to elicit a strong biological response. In the development of CDK9 inhibitors, the presence of a bulky substituted aniline (B41778) moiety at the C2-pyrimidine ring was found to be important for potency and selectivity. acs.org

The interplay between electronic and steric effects is complex and often context-dependent. A comprehensive understanding of these factors is essential for the rational design of novel thiazole-piperidine conjugates with improved therapeutic profiles.

Modifications on the Piperidine (B6355638) Ring and Their Impact on Activity

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmaceuticals. researchgate.netresearchgate.net Its structural modifications, including nitrogen substitution, stereochemistry, and conformational flexibility, are critical in determining the biological activity of thiazole-piperidine conjugates.

Impact of Nitrogen Substitution and Derivatization

The nitrogen atom of the piperidine ring is a key site for modification and derivatization, which can significantly influence the compound's pharmacological properties. nih.gov N-substitution can alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. researchgate.net

For instance, in a series of piperidine derivatives investigated as monoamine oxidase (MAO) inhibitors, the nature of the substituent on the piperidine nitrogen was found to be crucial for activity. nih.gov Compounds with N-propyl and N-diethyl groups exhibited potent inhibitory activity. nih.gov The conversion of an amide linkage to a thioamide linkage drastically reduced the inhibitory activity, highlighting the importance of the electronic nature of the nitrogen substituent. nih.gov

Furthermore, the synthesis of various 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated that the nature of substitutions on the sulfonamide ring, which is attached to the piperidine nitrogen, influences the antimicrobial activity. science.gov

The table below summarizes the impact of N-substitution on the activity of certain piperidine derivatives.

| Compound Series | N-Substituent | Impact on Activity | Reference |

| MAO Inhibitors | N-propyl, N-diethyl | Potent inhibitory activity | nih.gov |

| MAO Inhibitors | Thioamide linkage | Drastically reduced activity | nih.gov |

| Antimicrobial Agents | Substituted benzhydryl sulfonyl | Influences antimicrobial activity | science.gov |

Stereochemical Considerations and the Role of Chiral Centers

Chirality plays a crucial role in the biological activity of piperidine-containing compounds. researchgate.net The introduction of chiral centers into the piperidine ring can lead to stereoisomers with significantly different pharmacological profiles, including binding affinity, efficacy, and selectivity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereoselective interactions with small molecules. nih.gov

The position of a substituent on the piperidine ring can greatly affect the activity of a compound. researchgate.net For example, in a series of GLP-1R agonists containing a substituted piperidine ring, the position of the substituent was found to be highly important for their activity. researchgate.net

Enantiopure piperidine derivatives can be synthesized through various stereocontrolled methods, allowing for the investigation of individual stereoisomers. nih.gov The use of chiral auxiliaries and stereoselective reactions enables the synthesis of piperidines with defined stereochemistry at multiple centers. nih.gov

The significance of stereochemistry is further highlighted in the development of fibrinolysis inhibitors, where the introduction of a chiral center in the piperidine ring effectively increased their selectivity. researchgate.net

The table below illustrates the importance of stereochemistry in the activity of piperidine-containing compounds.

| Compound Series | Stereochemical Feature | Impact on Activity | Reference |

| GLP-1R Agonists | Position of substituent on piperidine ring | High impact on activity | researchgate.net |

| Fibrinolysis Inhibitors | Introduction of a chiral center | Increased selectivity | researchgate.net |

Piperidine Ring Conformation and Flexibility

The conformational flexibility of the piperidine ring is another critical factor influencing the biological activity of thiazole-piperidine conjugates. The piperidine ring typically adopts a chair conformation, but can also exist in boat or twist-boat conformations. science.gov The preferred conformation and the ease of interconversion between different conformations can affect how the molecule presents its substituents for interaction with a biological target.

The reduction in conformational freedom through cyclization or the introduction of rigidifying elements can often lead to higher receptor-binding affinities. nih.gov By locking the molecule into a more "active" conformation, the entropic penalty of binding is reduced. The cyclization of peptides containing a piperidine ring, for instance, can enhance both biological activity and stability. nih.gov

Linker Chemistry and Its Role in SAR

Systematic investigations into linker modifications have provided invaluable insights into the SAR of thiazole-piperidine conjugates. For instance, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, the elongation of the linker between a pyridine (B92270) ring and a piperazine (B1678402) moiety by a single methylene (B1212753) spacer did not lead to a significant change in their inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6). mdpi.com This suggests that for this particular scaffold and target, a certain degree of conformational flexibility is tolerated without compromising binding affinity.

In a different context, studies on thiazole carboxamide derivatives as c-Met kinase inhibitors have underscored the critical importance of the linker's length. Research has indicated that a 5-atom linker is optimal for achieving potent inhibitory activity. nih.gov This highlights that a precise spatial arrangement of the key interacting pharmacophoric features is essential for effective binding to the target protein.

Further emphasizing the linker's significance, the introduction of an amide linkage in pyridazinone-thiazole hybrids was found to be a key determinant of their anticonvulsant activity. mdpi.com The specific nature of the linker, in this case, an amide group, likely contributes to crucial hydrogen bonding interactions within the active site of the biological target.

The following table summarizes representative data from various studies on thiazole derivatives, illustrating the impact of linker modifications on biological activity.

| Compound ID | Thiazole-Piperidine Core Modification | Linker | Bioactivity (IC50 or as stated) | Target/Assay |

| 1 | 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | Piperazine | CDK4: 1 nM, CDK6: 34 nM | Kinase Assay |

| 2 | 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | Methylene-piperazine | Similar to compound 1 | Kinase Assay |

| 3 | Thiazole carboxamide | 5-atom linker | High | c-Met Kinase Assay |

| 4 | Pyridazinone-thiazole hybrid | Amide | High (in vivo) | Anticonvulsant Assay |

These findings collectively demonstrate that the linker is not a passive spacer but an active contributor to the pharmacodynamics of thiazole-piperidine conjugates. Its careful design and optimization are, therefore, a critical aspect of the drug discovery process for this class of compounds.

Pharmacophore Modeling and Design Hypotheses for Thiazole-Piperidine Scaffolds

Pharmacophore modeling serves as a powerful computational tool to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.com By identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions, researchers can formulate design hypotheses and rationally guide the synthesis of new, more potent, and selective analogs.

For thiazole-piperidine scaffolds, pharmacophore models have been instrumental in understanding their interaction with various biological targets. These models are typically generated based on the structures of known active compounds or the crystal structure of the target protein in complex with a ligand.

A general pharmacophore model for a thiazole-piperidine-based inhibitor might include:

A hydrogen bond acceptor feature associated with the nitrogen atom of the thiazole ring.

A hydrogen bond donor or acceptor feature on the piperidine ring, depending on its substitution pattern.

Hydrophobic/aromatic features corresponding to the thiazole ring and any appended lipophilic groups.

Specific spatial relationships between these features, dictated by the linker chemistry.

For instance, in the context of VEGFR-2 inhibitors, a key pharmacophoric feature is a heteroaromatic ring structure that can engage with the hinge region of the kinase domain. nih.gov The thiazole ring within the 5-(Piperidin-2-yl)thiazole scaffold can fulfill this role. The piperidine ring, in turn, can be directed towards the solvent-exposed region, where modifications can be made to fine-tune physicochemical properties without disrupting the core binding interactions.

Design hypotheses based on these models often propose the introduction of specific substituents on both the thiazole and piperidine rings to enhance target affinity and selectivity. For example, a hypothesis might suggest that introducing a bulky hydrophobic group on the piperidine ring could lead to favorable interactions with a hydrophobic pocket in the target protein, thereby increasing potency. Conversely, the addition of polar groups might enhance solubility and improve pharmacokinetic properties.

The development of 2-oxoindolin-3-ylidene thiazole derivatives was inspired by the pharmacophoric features of the known VEGFR-2 inhibitor, sunitinib. rsc.org This highlights a common strategy where pharmacophore models of existing drugs are used as a template to design novel scaffolds that mimic the key binding interactions.

The iterative process of pharmacophore modeling, chemical synthesis, and biological evaluation is a powerful engine for the discovery of new drug candidates. As our understanding of the SAR of this compound derivatives continues to grow, so too will our ability to design and develop novel therapeutics with improved efficacy and safety profiles.

Preclinical Pharmacological Investigations of 5 Piperidin 2 Yl Thiazole Analogues

Antimicrobial Efficacy Studies

Analogues of 5-(piperidin-2-yl)thiazole have been systematically investigated for their effectiveness against a variety of microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial Spectrum and Potency

Thiazole-based compounds, including those incorporating a piperidine (B6355638) moiety, have demonstrated notable antibacterial properties. Research has focused on their activity against both Gram-positive and Gram-negative bacteria.

A series of N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide (B32628) derivatives were synthesized and evaluated for their antimicrobial effects. researchgate.net Among these, compound 3 , which features a benzhydryl group and a 4-methylpiperidin-1-yl moiety, showed significant antibacterial activity. researchgate.net It was found to be effective against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/mL. researchgate.net This compound also exhibited antibacterial activity against Staphylococcus aureus comparable to the standard drug streptomycin. researchgate.net

Other studies have explored different thiazole (B1198619) derivatives. For instance, compounds 11b and 11e from a series of thiazole-based derivatives showed considerable efficacy against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacterial strains. nih.gov Their potency against S. aureus, E. coli, and P. aeruginosa was reported to be greater than that of ciprofloxacin. nih.gov

Furthermore, research into 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors has identified compounds with potent activity against Gram-positive strains, including resistant variants like methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). brc.hu The most promising inhibitor from this class, compound 29 , was active against Enterococcus faecalis, Enterococcus faecium, and S. aureus strains with MIC values ranging from 4 to 8 μg/ml. brc.hu

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound 3 (benzhydryl and 4-methylpiperidin-1-yl) | Pseudomonas aeruginosa | 62.5 μg/mL | researchgate.net |

| Compound 3 (benzhydryl and 4-methylpiperidin-1-yl) | Staphylococcus aureus | Comparable to Streptomycin | researchgate.net |

| Compound 11b | S. aureus, E. coli, P. aeruginosa | More potent than Ciprofloxacin | nih.gov |

| Compound 11e | S. aureus, E. coli, P. aeruginosa | More potent than Ciprofloxacin | nih.gov |

| Compound 29 (4,5,6,7-tetrahydrobenzo[d]thiazole derivative) | Enterococcus faecalis, E. faecium, S. aureus | 4 - 8 μg/ml | brc.hu |

Antifungal Activity Assessment

The piperidinyl thiazole framework is central to a new class of fungicides, with Oxathiapiprolin (B609797) being a prominent example. researchgate.net These compounds have shown exceptional activity against oomycete pathogens, which cause significant diseases in crops like grapes, potatoes, and vegetables. researchgate.netnih.gov

Oxathiapiprolin functions by inhibiting a novel fungal target, an oxysterol-binding protein (OSBP). researchgate.net This mode of action results in potent preventative, curative, and residual efficacy. researchgate.net It is highly active against a broad spectrum of oomycetes, including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight). researchgate.net The half-maximal effective concentration (EC50) values for Oxathiapiprolin against European isolates of these pathogens range from 0.001 to 0.0264 mg L⁻¹ and 0.001 to 0.03 mg L⁻¹, respectively. researchgate.net

Systematic exploration of the piperidinyl thiazole class has led to the development of novel analogues with robust control of oomycete diseases. nih.gov Compounds P14 , P15 , and P25 from a series of these analogues demonstrated excellent control of P. infestans, P. viticola, and P. cubensis in field trials. nih.gov

Additionally, N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide derivatives have been found to be more effective against Candida albicans than against bacteria, with compound 3 being the most potent in this series. researchgate.net

| Compound Class/Name | Fungal Pathogen | Activity (EC50/Observation) | Source |

|---|---|---|---|

| Oxathiapiprolin | Plasmopara viticola | 0.001 to 0.0264 mg L⁻¹ | researchgate.net |

| Oxathiapiprolin | Phytophthora infestans | 0.001 to 0.03 mg L⁻¹ | researchgate.net |

| P14, P15, P25 | P. infestans, P. viticola, P. cubensis | Excellent control in field trials | nih.gov |

| Compound 3 (benzhydryl and 4-methylpiperidin-1-yl) | Candida albicans | Most effective in its series | researchgate.net |

Antiprotozoal Activity

Thiazole and bisthiazole derivatives have been evaluated for their activity against various protozoan parasites. nih.gov A series of bis-arylimidamide thiazole derivatives demonstrated notable activity against Leishmania amazonensis and Trypanosoma brucei rhodesiense. nih.gov Specifically, compounds 46 , 47 , and 48 showed IC50 values between 0.17 and 0.3 µM against L. amazonensis, while compound 48 was highly active against T. brucei rhodesiense with an IC50 value of 12 nM. nih.gov

Furthermore, five of the bis-arylimidamide thiazole derivatives were active against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values ranging from 9 to 86 nM. nih.gov Another study on 2,5-bis-[amidinoaryl]thiazoles also reported high activity against P. falciparum and T. b. rhodesiense, with IC50 values in the low nanomolar range. nih.gov

Enzyme Inhibition Profiles

Analogues of this compound have been designed and synthesized to target specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerases and are validated targets for antibacterial drugs. brc.hu A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds were developed as potent inhibitors of these enzymes. brc.hu An optimized series of these analogues demonstrated improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values reaching the nanomolar range. brc.hu For example, compound 29 from this series showed potent antibacterial activity stemming from its enzyme inhibition. brc.hu

Initial generations of these inhibitors were highly potent against E. coli DNA gyrase but showed significantly weaker activity against E. coli topoisomerase IV and the homologous enzymes in S. aureus. brc.hu Subsequent structural optimization led to compounds with more balanced inhibitory profiles against both enzymes in both bacterial species. brc.hunih.gov

| Compound Class | Target Enzyme | Target Organism | Activity (IC50) | Source |

|---|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazole analogues | DNA Gyrase & Topoisomerase IV | S. aureus & E. coli | Nanomolar range | brc.hu |

| Benzothiazole (B30560) inhibitors (e.g., Compound 16a) | DNA Gyrase & Topoisomerase IV | Bacterial | Balanced low nanomolar inhibition | nih.gov |

Inhibition of Protein Kinases (e.g., EGFR, VEGFR-2, CDK9)

The thiazole scaffold is a versatile framework for designing inhibitors of protein kinases, which play a critical role in cell signaling and are often dysregulated in diseases like cancer. rsc.org

EGFR and VEGFR-2 Inhibition: Thiazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. nih.govnih.gov A series of novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-one derivatives were synthesized and evaluated as EGFR inhibitors. nih.gov Compounds 7g and 7m from this series showed significant EGFR inhibitory activity with IC50 values of 262 nM and 305 nM, respectively. nih.gov Some thiazole-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2. nih.gov

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription and a validated target for cancer treatment. A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been identified as highly potent and selective CDK9 inhibitors. nih.govacs.org One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 compared to CDK2. nih.govresearchgate.net X-ray crystallography studies have provided insights into the binding modes of these inhibitors, revealing that the selectivity for CDK9 arises from the relative malleability of its active site. nih.govnih.gov These compounds effectively reduce the levels of antiapoptotic proteins like Mcl-1 and trigger apoptosis in cancer cells. nih.govacs.org

| Compound | Target Kinase | Activity (IC50/Ki) | Source |

|---|---|---|---|

| Compound 7g (thiazolyl pyrazoline) | EGFR | 262 nM | nih.gov |

| Compound 7m (thiazolyl pyrazoline) | EGFR | 305 nM | nih.gov |

| Compound 12u (2-anilino-4-(thiazol-5-yl)-pyrimidine) | CDK9 | 7 nM | nih.gov |

| Compound 12a (2-anilino-4-(thiazol-5-yl)-pyrimidine) | CDK9 | 1-6 nM (Ki) | nih.govacs.org |

| Compound Ia (2-anilino-4-(thiazol-5-yl)-pyrimidine) | CDK9 | 1-6 nM (Ki) | nih.govacs.org |

D1 Protease Inhibition in Plant Systems

While direct studies on this compound analogues and their specific inhibitory action on D1 protease in plant systems are not extensively documented in publicly available literature, the broader class of thiazole-containing compounds has been investigated for its impact on plant biology. Herbicidal compounds often target key plant enzymes to disrupt essential processes like photosynthesis or cell wall formation. For instance, certain herbicides are known to inhibit cellulose (B213188) biosynthesis, a critical component of the plant cell wall. researchgate.net Thiatriazines, another class of sulfur-and-nitrogen-containing heterocycles, have been identified as potent inhibitors of cellulose biosynthesis in plants. researchgate.net Although the precise biochemical target of these thiatriazines is not fully elucidated, they are known to cause the formation of non-crystalline β-1,4-glucan, distinguishing their mechanism from other cellulose biosynthesis inhibitors. researchgate.net The investigation into such heterocyclic compounds provides a basis for exploring how thiazole derivatives could be engineered to target specific plant enzymes like D1 protease.

Modulation of Receptor Systems

Analogues of this compound have been a focal point in the development of ligands for various receptor systems, particularly those implicated in neurological functions.

The thiazole nucleus has been incorporated into molecules designed to target dopamine (B1211576) receptors, which are crucial in regulating movement, cognition, and emotion. nih.gov Structure-activity relationship (SAR) studies on hybrid molecules containing a thiazole ring have led to the development of potent agonists for dopamine D2 and D3 receptors. nih.gov For example, a series of N⁶-substituted-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues were synthesized and evaluated for their affinity and functional activity at D2 and D3 receptors. nih.gov

Competitive binding assays using [³H]spiroperidol were employed to determine the binding affinity (Ki) of these compounds, while functional activity was assessed by measuring their ability to stimulate [³⁵S]GTPγS binding in cells expressing human D2 or D3 receptors. nih.gov These investigations successfully identified compounds with high selectivity for the D3 receptor. Notably, compound (-)-40 emerged as one of the most selective D3 agonists known, with an EC₅₀ of 0.26 nM for D3 and 114 nM for D2. nih.gov Another compound, (-)-19, was identified as a high-affinity, nonselective D2/D3 agonist. nih.gov

Table 1: Dopamine Receptor Binding Affinities and Functional Activities of Selected Thiazole Analogues

| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity (Ki) | D2 EC₅₀ (nM) | D3 EC₅₀ (nM) | D2/D3 Selectivity (EC₅₀) |

|---|---|---|---|---|---|---|

| (-)-19 | 4.86 | 1.95 | 2.49 | 2.96 | 1.26 | 2.35 |

| (-)-40 | 1072 | 1.84 | 583.2 | 114 | 0.26 | 438 |

| (-)-45 | 901.5 | 1.09 | 827.5 | - | - | - |

Data sourced from a study on N⁶-substituted-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. nih.gov

The serotonin (B10506) system is another primary area of investigation for piperidine-containing heterocyclic structures. The 5-HT₂ family of serotonin receptors, including 5-HT₂A, are significant targets for a wide array of medications. nih.gov Research into 1,2,4-trisubstituted piperazine (B1678402) derivatives, which are structurally related to piperidine compounds, has demonstrated their interaction with 5-HT1A and 5-HT2A receptors. nih.gov Studies have shown that adding a third substituent to the piperazine ring can enhance affinity for 5-HT2A receptors, sometimes while maintaining or improving affinity for 5-HT1A receptors. nih.gov

Insecticidal Activity Assessments

Derivatives containing the piperidine ring, such as the natural product piperine (B192125), have been a source of inspiration for the development of new insecticides. nih.gov Structural optimization of piperine has led to the synthesis of novel derivatives with enhanced insecticidal properties against pests like Plutella xylostella (diamondback moth). nih.govresearchgate.net In one study, a series of piperine derivatives with a linear bisamide structure were synthesized and evaluated. nih.gov The results indicated that most of the synthesized compounds exhibited greater insecticidal activity than piperine itself. nih.gov

For instance, compound D28 from this series caused 90% mortality in P. xylostella at a concentration of 1 mg/mL. nih.gov Molecular docking studies suggested that these compounds might exert their effect by acting on γ-aminobutyric acid (GABA) receptors. nih.gov Other research has focused on synthesizing heterocycles that incorporate a thiadiazole moiety, which is structurally related to thiazole, demonstrating their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. researchgate.net

Table 2: Insecticidal Activity of Piperine Derivatives against P. xylostella

| Compound | Concentration (mg/mL) | Mortality (%) |

|---|---|---|

| Piperine | 1 | < 50 |

| D28 | 1 | 90 |

Data represents the mortality rate of P. xylostella larvae. nih.gov

Herbicidal Activities

The thiazole scaffold has also been explored for its potential in agriculture as a component of herbicides. A study involving a scaffold-hopping strategy led to the discovery of 3-(2-pyridinyl)-benzothiazol-2-one as a highly potent herbicidal lead compound. nih.gov A series of derivatives were synthesized to investigate the structure-activity relationship. nih.gov

These investigations revealed that a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was critical for herbicidal activity. nih.gov Furthermore, introducing a fluorine or chlorine atom at the 3-position of the pyridine ring significantly boosted this activity. nih.gov Greenhouse experiments demonstrated that compounds I-01 and I-09 were potent post-emergence herbicides against broadleaf weeds, achieving complete growth inhibition of species like Amaranthus retroflexus at a rate of 75 grams per hectare. nih.gov In a different line of research, 1λ4,2,4,6-thiatriazines were identified as a novel class of herbicides that act as potent and unique inhibitors of cellulose biosynthesis. researchgate.net

Other Investigated Biological Activities (e.g., Anticonvulsant, Antifibrinolytic)

The versatility of the piperidine and thiazole-related heterocyclic structures is evident from their investigation in other biological contexts.

Anticonvulsant Activity : A series of 2-methyl-2-[3-(5-piperazin-1-yl- nih.govnih.govnih.govoxadiazol-2-yl)-phenyl]-propionitrile derivatives were synthesized and screened for anticonvulsant properties using the maximal electroshock (MES) seizure model. nih.gov Several compounds in this series, notably 8d, 8e, and 8f, were identified as highly potent anticonvulsants with no associated neurotoxicity at the maximum tested dose. nih.gov The natural piperidine alkaloid, piperine, has also been studied for its anticonvulsant effects, which are thought to be mediated through its modulation of GABA and serotonin neurotransmitter systems and potential inhibition of Na+ channels. nih.gov

Antifibrinolytic Activity : In the search for new antifibrinolytic agents, researchers have designed molecules containing a piperidine ring. One study focused on 1,2,3-triazole derivatives, hypothesizing that a structure containing a terminal piperidine, a triazole linker, and an oxadiazolone ring could effectively inhibit fibrinolysis. nih.gov The presence of the piperidine ring was found to be crucial for activity. nih.gov The results showed that compound 1, which featured this structural combination, had a significantly higher activity (lower IC₅₀) than the current standard drug, tranexamic acid (TXA). nih.gov This activity is attributed to the interaction with the lysine (B10760008) binding sites of plasminogen. researchgate.net

Table 3: Antifibrinolytic Activity of Piperidine-Containing Triazole Derivatives

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Tranexamic Acid (TXA) | Standard Drug | ~18 |

| Compound 1 | Piperidine-1,2,3-triazole-1,2,4-oxadiazolone | < 10 |

| Compound 5 | Piperidine-1,2,3-triazole-1,3,4-oxadiazolone | ~20 |

IC₅₀ values represent the concentration required to inhibit 50% of fibrinolysis in a plasma clot lysis assay. nih.gov

Molecular Mechanism of Action of 5 Piperidin 2 Yl Thiazole Derivatives

Ligand-Target Binding Interactions

The interaction between a ligand and its biological target is the foundational event for its pharmacological effect. For thiazole (B1198619) derivatives, these interactions are multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions.

Molecular docking studies have provided significant insights into these binding modes. For instance, a series of 2,4-disubstituted thiazole derivatives were shown to interact with the tubulin active site. The thiazole ring itself can engage in noncovalent interactions, such as sulfur bonds and arene-H bonds, with key amino acid residues like AsnA101 and AsnB249, stabilizing the ligand-protein complex. nih.gov

In the context of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, the C2-amino site of certain thiazole derivatives has been found to interact strongly with aspartate residues within the DFG motif of the kinase. acs.org This interaction is critical for the inhibitory activity of these compounds. For example, 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of CDK4 and CDK6. acs.org

Furthermore, novel 5-aminothiazole-based ligands have been identified that bind to prolyl oligopeptidase (PREP). nih.gov These ligands modulate the protein-protein interaction functions of PREP, highlighting that thiazole derivatives can target allosteric sites in addition to the primary active sites of enzymes. nih.gov The stability of the 5-aminothiazole scaffold has enabled the exploration of various substitution patterns to understand and optimize these interactions. nih.gov

Enzymatic Pathway Modulation

The ability of 5-(Piperidin-2-yl)thiazole derivatives to modulate enzymatic pathways is a key aspect of their therapeutic potential. These compounds have been shown to inhibit a variety of enzymes involved in different pathological processes.

One notable example is the inhibition of the Na+/K(+)-ATPase pump. The compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone demonstrated significant inhibitory activity against this enzyme, which is crucial for maintaining cellular membrane potential and is implicated in cancer. This compound also inhibits Ras oncogene activity, suggesting a dual mechanism of action.

Thiazole derivatives are also prominent inhibitors of protein kinases. A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. nih.gov By targeting multiple kinases in these critical pathways, such compounds can effectively disrupt cancer cell proliferation and survival. Similarly, thiazole-integrated pyrrolotriazinone derivatives have been designed as potential PI3K inhibitors.

Another important target is tubulin. Several 2,4-disubstituted thiazole derivatives have shown remarkable activity as tubulin polymerization inhibitors, with IC50 values comparable to or exceeding that of the reference drug combretastatin (B1194345) A-4. nih.govresearchgate.net By disrupting microtubule dynamics, these compounds can arrest cell division and induce apoptosis in cancer cells.

| Derivative Class | Target Enzyme/Protein | Effect |

| (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone | Na+/K(+)-ATPase, Ras | Inhibition |

| Thiazolidine-2,4-dione derivatives | Raf/MEK/ERK, PI3K/Akt | Dual Inhibition nih.gov |

| Thiazole-pyrrolotriazinone hybrids | PI3K | Inhibition |

| 2,4-disubstituted thiazole derivatives | Tubulin | Inhibition of Polymerization nih.govresearchgate.net |

| 5-aminothiazole-based ligands | Prolyl Oligopeptidase (PREP) | Weak inhibition of proteolytic activity nih.gov |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase-1 | Inhibition nih.gov |

Cellular Signaling Pathway Interventions (e.g., NF-κB activation, MAPK/ERK pathway)

Beyond individual enzymes, thiazole derivatives can intervene in complex cellular signaling pathways that regulate inflammation, cell survival, and proliferation.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses and is often dysregulated in cancer. Certain thiazole derivatives act as potent modulators of this pathway. For example, a series of 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives were developed as inhibitors of NF-κB mediated transcriptional activation. Two compounds from this series, 9m and 9o, emerged as promising dual inhibitors of both NF-κB and AP-1 mediated transcriptional activation.

Conversely, other thiazole derivatives can enhance NF-κB activation. A sulfamoyl benzamidothiazole compound was found to cause sustained activation of NF-κB following a primary stimulus with a Toll-like receptor (TLR)-4 agonist. This property could be harnessed for developing vaccine adjuvants that boost immune responses.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is central to cell proliferation, differentiation, and survival. nih.gov The discovery of a thiazolidine-2,4-dione derivative as a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt signaling pathways underscores the potential of this chemical class to target cancer through multiple avenues. nih.gov Inhibition of this pathway can lead to cell cycle arrest and apoptosis. nih.gov The activation of the MEK5–ERK5 MAPK pathway, in particular, is associated with increased cellular proliferation, migration, survival, and angiogenesis, making its inhibition an attractive strategy for cancer treatment. nih.gov

| Pathway | Derivative Class | Observed Effect | Potential Application |

| NF-κB | 2-(thiazol-5-yl)-3-aryl-quinazolin-4-one | Inhibition of transcriptional activation | Anti-inflammatory |

| NF-κB | Sulfamoyl benzamidothiazole | Sustained activation | Vaccine Adjuvant |

| MAPK/ERK | Thiazolidine-2,4-dione | Inhibition of Raf/MEK/ERK cascade nih.gov | Anticancer |

| PI3K/Akt | Thiazolidine-2,4-dione | Inhibition of PI3K/Akt cascade nih.gov | Anticancer |

Nucleic Acid Interactions (e.g., DNA Cleavage, DNA/BSA Binding)

The interaction of small molecules with nucleic acids represents another important mechanism of action, particularly for anticancer and antimicrobial agents. Thiazole derivatives have been shown to bind to DNA and, in some cases, induce its cleavage.

DNA/BSA Binding: Studies have demonstrated that various thiazole derivatives can bind to DNA, often through an intercalative mode. researchgate.netactascientific.com For example, metal complexes of 4'-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-2,2':6',2″-terpyridine have been shown to bind to DNA via intercalation. The zinc complex, in particular, was also found to stabilize G-quadruplex DNA structures, which are implicated in the regulation of oncogene expression. nih.gov The binding affinity of these compounds to calf-thymus DNA (CT-DNA) has been quantified, with some thiazolo[4,5-b]pyridine (B1357651) derivatives showing strong interactions with binding energies around -5.02 Kcal/mol in docking studies. actascientific.com

DNA Cleavage: While some thiazole-based compounds show insignificant DNA cleavage activity on their own, their capacity to damage DNA can be enhanced. rsc.org For example, certain novel thiazole-based cyanoacrylamide derivatives exhibit remarkable photocleavage activity when irradiated with UV light. This suggests that these compounds could be developed as agents for photodynamic therapy. The mechanism of cleavage often involves the generation of reactive oxygen species that damage the DNA backbone.

| Compound Type | Interaction Mode | Target | Outcome |

| Metal complexes of a piperidinyl-terpyridine ligand | Intercalation | Duplex DNA, G-quadruplex DNA | DNA stabilization, potential anticancer activity nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | Intercalation (predicted) | Duplex DNA | Strong binding affinity actascientific.com |

| Thiazole-based cyanoacrylamide derivatives | Photocleavage | Plasmid DNA | Light-induced DNA damage |

| Dinuclear copper(II) complexes with 2-amino-6-methoxybenzothiazole | Intercalation | CT-DNA | DNA binding and antitumor properties rsc.org |

Computational Chemistry and Molecular Modeling of 5 Piperidin 2 Yl Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For 5-(Piperidin-2-yl)thiazole, DFT studies can predict a variety of molecular properties that are critical for understanding its potential as a drug candidate.

Detailed research findings from DFT calculations on related thiazole (B1198619) and piperidine-containing structures provide a framework for the expected electronic properties of this compound. researchgate.netnih.gov Calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. dergipark.org.tr Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the piperidine (B6355638) ring are expected to be electron-rich regions, making them potential sites for hydrogen bonding interactions with biological targets. dergipark.org.tr

Table 1: Representative DFT-Calculated Properties for Thiazole Derivatives

| Parameter | Description | Representative Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

This table presents typical value ranges observed for similar thiazole-containing heterocyclic compounds, providing an estimation of the expected properties for this compound.

Molecular Dynamics Simulations for Conformational Analysis

An MD simulation of this compound would typically be performed in a simulated aqueous environment to mimic physiological conditions. The simulation tracks the movements of each atom in the molecule over a period of nanoseconds, governed by a force field (e.g., AMBER, CHARMM). The resulting trajectory provides detailed information on the accessible conformations, the rotational barriers between them, and the stability of different conformers. researchgate.netiu.edu.sa For instance, the piperidine ring can adopt various chair and boat conformations, and the orientation of this ring relative to the thiazole moiety can be analyzed to identify the most stable and populated conformational states.

Ligand-Based Drug Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

A pharmacophore is an abstract representation of the key molecular features of a ligand that are necessary for binding to a specific target. For this compound, a pharmacophore model can be generated to identify its essential steric and electronic features. nih.gov These features typically include hydrogen bond donors (e.g., the N-H group of the piperidine ring), hydrogen bond acceptors (e.g., the nitrogen atom of the thiazole ring), hydrophobic regions (the piperidine ring), and aromatic rings (the thiazole ring). nih.gov

This pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify other molecules that possess a similar arrangement of these key features and are therefore likely to exhibit similar biological activity. nih.govnih.gov

Structure-Based Drug Design Approaches

When the 3D structure of a biological target is available, structure-based drug design methods can be used to predict how a ligand will bind and to guide the design of more potent inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wjarr.com This method involves placing the this compound molecule into the binding site of a target receptor and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and a predicted binding energy. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole Derivative against a Protein Kinase

| Parameter | Description | Example Value/Residues |

|---|---|---|

| Docking Score | An estimation of the binding affinity. | -8.5 kcal/mol |

| Hydrogen Bonds | Key polar interactions stabilizing the complex. | Asp145, Glu91 |

| Hydrophobic Interactions | Non-polar interactions with surrounding residues. | Leu22, Val30, Ala49, Ile143 |

| Pi-Stacking | Interaction between the thiazole ring and an aromatic residue. | Phe89 |

This table illustrates a hypothetical docking result based on studies of similar compounds, showcasing the types of interactions that could be predicted for this compound. nih.gov

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net In the context of target identification for this compound, a process known as inverse docking or reverse docking can be employed. Here, the compound is docked against a panel of known drug targets (e.g., kinases, G-protein coupled receptors, proteases). The targets to which the compound binds with the highest predicted affinity are then considered potential biological targets for further experimental validation. This approach can help to elucidate the mechanism of action of a compound or to identify potential off-target effects.

Binding Energy Predictions

While the broader field of medicinal chemistry has seen considerable research into thiazole derivatives and compounds containing piperidine moieties for their potential therapeutic applications, a detailed computational analysis of the binding affinity of this compound with specific biological targets has not been published.

Research in this area often involves the molecular docking of various substituted thiazole compounds to understand their interaction with protein active sites. For instance, studies on other thiazole derivatives have explored their binding energies with targets such as penicillin-binding proteins and various enzymes implicated in cancer. nih.govnih.gov These computational models help in predicting the strength of the interaction, typically reported in kcal/mol, and provide insights into the binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

However, without specific studies on this compound, it is not possible to provide a data table of its binding energy predictions or detail its specific interactions with any biological receptor. Such an analysis would require dedicated computational experiments where this compound is docked into the active site of a relevant protein, followed by energy calculations.

Future computational research could explore the binding profile of this compound against a range of biological targets to elucidate its potential pharmacological activity. Such studies would provide valuable data on its binding energies and help in the rational design of new derivatives with improved affinity and selectivity.

Emerging Research Avenues and Future Perspectives for 5 Piperidin 2 Yl Thiazole Research

Development of Novel Hybrid Scaffolds Incorporating 5-(Piperidin-2-yl)thiazole

A promising strategy in modern drug design involves the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single entity to achieve synergistic or multi-target effects. The this compound core is an ideal component for such molecular hybridization.

Researchers are exploring the synthesis of hybrid compounds by linking the this compound scaffold with other biologically active heterocyclic systems. nih.gov The piperidine (B6355638) moiety itself is a valuable fragment known to be associated with a wide range of biological activities, including effects against cancer, inflammation, hypertension, and viruses. nih.gov By coupling the piperidinyl-thiazole core with other heterocycles, new therapeutic agents can be developed. Examples of scaffolds that can be linked to a thiazole (B1198619) ring include:

Pyridine (B92270): A foundational six-membered heterocycle. nih.gov

Pyrazolone: A five-membered ring structure known for its association with antitumor, antibacterial, antiviral, and anti-inflammatory properties. nih.gov

Thiophene (B33073): A five-membered, sulfur-containing heterocycle recognized as a privileged scaffold due to its diverse biological activities. nih.gov

Quinoline: A fused heterocyclic system prevalent in natural compounds with pharmacological properties such as antifungal, antimalarial, and anti-inflammatory activities. nih.gov

Imidazole (B134444): The combination of imidazole and thiazole rings in a single structure may lead to enhanced therapeutic action, as seen in marketed drugs like thiabendazole (B1682256) and niridazole. nih.gov

One explored avenue is the creation of thiazolo[5,4-d]thiazoles, which are formed by two fused, coplanar thiazole rings, creating a rigid backbone with an extended π-conjugated system. mdpi.com Another complex example involves creating aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, demonstrating the versatility of the thiazole ring in constructing elaborate molecular architectures. acs.org

Exploration of New Therapeutic Applications Beyond Current Scope

While initial research has established certain biological activities for this compound derivatives, significant opportunities exist to explore their efficacy in other therapeutic domains.

A notable area of recent development is in agriculture, where piperidinyl thiazole derivatives have been identified as potent fungicides. nih.gov A systematic exploration employing a bioisosteric replacement strategy led to the identification of novel analogues with robust control of oomycete diseases. nih.gov Several compounds demonstrated excellent in vivo activity against pathogens like Plasmopara viticola and Pseudoperonospora cubensis. nih.gov Specific candidates, P14 and P25, showed curative potential and provided excellent control of Phytophthora infestans (in potato), P. viticola (in grapes), and P. cubensis (in cucumber) in field trials. nih.gov

Beyond fungicides, research points toward other significant applications:

Oncology: 2-Aminothiazole analogues have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and prostate cancers. acs.org New derivatives have been designed as potential inhibitors of the 20S proteasome, a key target in cancer therapy due to its role in cell growth, proliferation, and apoptosis. acs.org

Neurodegenerative and Psychiatric Disorders: There is a growing interest in the adenosine (B11128) signaling system as a new target for treating depression. nih.gov Derivatives containing a thiazole core, specifically thiazolo[5,4-d]pyrimidines, have been synthesized and shown to have a high affinity for adenosine A1 and A2A receptors, demonstrating antidepressant-like activity in animal models. nih.gov This suggests a potential avenue for developing novel treatments for depression and possibly Parkinson's disease, where A2A receptor antagonists have shown promise. nih.gov

Advanced Synthetic Methodologies for Enantioselective Synthesis of Chiral Isomers

The piperidine ring at the 2-position in this compound contains a stereocenter, meaning the compound can exist as different enantiomers. These chiral isomers can have distinct pharmacological and toxicological profiles. Therefore, the development of advanced, enantioselective synthetic methods is crucial for producing single, highly pure enantiomers.

An example of such an advanced strategy is the development of an enantioselective sulfa-Michael-cyclization reaction. nih.gov This method was successfully used to synthesize 1,5-benzothiazepines, another class of sulfur-and-nitrogen-containing heterocycles, with excellent enantioselectivities (up to 96% ee) and high yields. nih.gov The reaction, which proceeds under mild conditions using a chiral N,N'-dioxide/Yb(OTf)₃ complex, provides a direct pathway to N-H-free chiral products. nih.gov Adapting such catalytic enantioselective methods to the synthesis of this compound would allow for the specific production of the (R) or (S) isomer, enabling a more precise investigation of their individual biological activities and leading to safer, more effective drug candidates.

Furthermore, there is a push towards greener and more environmentally benign synthetic approaches for thiazole derivatives. bepls.com Methodologies using water as a solvent, catalyst-free conditions, or microwave irradiation are being developed to produce thiazoles in good to excellent yields, reducing the reliance on hazardous solvents and harsh conditions. bepls.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govresearchgate.net These computational tools can be applied at nearly every stage of developing new this compound derivatives. nih.gov

Key applications of AI and ML in this context include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of potential this compound derivatives to prioritize promising drug targets and hit compounds, significantly increasing the success rate of identifying novel leads. nih.gov

Lead Optimization: Machine learning models can predict the physicochemical and pharmacokinetic properties of lead compounds, helping researchers to optimize molecules for better efficacy and safety profiles. researchgate.net This includes predicting toxicity, which can identify potential safety risks early in the development process. researchgate.net

De Novo Drug Design: AI can design entirely new molecules from scratch. By learning from existing data, these models can generate novel this compound-based structures with desired properties, expanding the chemical space for exploration. researchgate.net

The synergy between cutting-edge technology and life sciences offers unprecedented opportunities for the design and development of new pharmaceuticals based on the this compound scaffold. wiley.com

Translational Research Opportunities for Preclinical Candidates

Translational research bridges the gap between basic science discoveries in the laboratory and their application in real-world clinical or field settings. For derivatives of this compound that show significant promise in initial screenings, there are clear opportunities for preclinical development.

A prime example is the progression of novel piperidinyl thiazole fungicides. nih.gov After demonstrating excellent in vitro activity, specific compounds like P14 and P25 were advanced for further profiling. nih.gov These advanced studies confirmed their robust curative potential, leading to successful field trials on crops like potatoes, grapes, and cucumbers. nih.gov This represents a successful translation from a laboratory finding to a practical application.

Similarly, in the therapeutic area of depression, a thiazole derivative was evaluated for its antidepressant-like activity through a series of established in vivo studies, including the forced swimming test (FST) and the tail suspension test (TST) in mice. nih.gov The compound showed an effect comparable to the reference drug amitriptyline, marking a critical step in its preclinical evaluation. nih.gov For anticancer applications, compounds identified as potent inhibitors of the 20S proteasome are strong candidates for further development into cytotoxic agents, warranting more extensive preclinical investigation. acs.org These examples highlight the pathway for advancing the most promising this compound derivatives from initial hits to validated preclinical candidates.

Q & A

Q. How can CRISPR-Cas9 screening elucidate the compound’s mechanism in neurodegenerative models?

- Methodological Answer : Generate gene-knockout iPSC-derived neurons (e.g., GABA receptor subunits) and compare compound efficacy via calcium imaging. Use RNA-seq to identify differentially expressed pathways (e.g., oxidative stress, synaptic plasticity). Validate hits with siRNA knockdown in murine neuroinflammation models .

Methodological Notes

- Data Reproducibility : Include internal controls (e.g., commercial inhibitors) and report replicates.

- Ethical Compliance : In vivo studies require IACUC approval (e.g., NIH guidelines for seizure models).

- Advanced Characterization : Single-crystal X-ray diffraction (for solid-state structure) and 2D-NOSY (for solution conformation) resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.